molecular formula C15H21NO4S B2355618 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide CAS No. 1902895-85-5

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide

Cat. No.: B2355618
CAS No.: 1902895-85-5
M. Wt: 311.4
InChI Key: QYDUWDUVWWFWMI-UHFFFAOYSA-N
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Description

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide is a chemical compound offered for research and development purposes. Compounds featuring the octahydrobenzo[b][1,4]dioxin scaffold are of significant interest in medicinal chemistry and drug discovery. This scaffold is a saturated derivative of 1,4-benzodioxane, which is a privileged structure in the design of bioactive molecules . Research on similar sulfonamide-functionalized molecules has explored their potential as antibacterial agents, indicating the value of this chemical class in developing new therapeutic leads . Furthermore, the 1,4-benzodioxane core and its derivatives have been identified as key pharmacophores in potent inhibitors of important enzyme targets such as Poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in oncology . The specific stereochemistry of the octahydrobenzo[b][1,4]dioxin core can be a critical determinant of biological activity, and researchers are advised to confirm the isomeric form of the product for their applications. This product is intended for research use only and is not for diagnostic or therapeutic use. Researchers should conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c17-21(18,11-12-4-2-1-3-5-12)16-13-6-7-14-15(10-13)20-9-8-19-14/h1-5,13-16H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDUWDUVWWFWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1NS(=O)(=O)CC3=CC=CC=C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Octahydrobenzo[b]Dioxin Amine Intermediate

The octahydrobenzo[b]dioxin ring system serves as the core scaffold for this compound. Its synthesis typically begins with the condensation of catechol derivatives with epichlorohydrin or glycidol under basic conditions to form the 1,4-dioxane ring. For example, 1-(2,3-dihydrobenzo[b]dioxin-6-yl)-3-(dimethylamino)propan-1-one (XVI) has been synthesized via a Stetter reaction using 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide as a catalyst in 1,4-dioxane at 95°C under nitrogen. This intermediate is then subjected to hydrogenation under high-pressure H₂ (40–60 psi) in the presence of palladium on carbon (Pd/C) to saturate the aromatic ring, yielding the octahydrobenzo[b]dioxin amine.

Key Reaction Parameters for Ring Hydrogenation

Parameter Value/Description
Catalyst 10% Pd/C
Solvent Ethanol or Tetrahydrofuran (THF)
Temperature 50–70°C
Pressure 40–60 psi H₂
Reaction Time 12–24 hours
Yield 70–85%

Sulfonamide Formation via Nucleophilic Substitution

The amine intermediate is subsequently reacted with 1-phenylmethanesulfonyl chloride to form the target sulfonamide. This step employs a two-phase system, typically using dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO₃) to scavenge HCl generated during the reaction. Triethylamine (TEA) or pyridine is added to maintain a basic pH, facilitating the deprotonation of the amine and enhancing nucleophilicity.

Optimized Protocol

  • Dissolve octahydrobenzo[b]dioxin-6-amine (1.0 equiv) in anhydrous DCM.
  • Add TEA (2.5 equiv) dropwise at 0°C under nitrogen.
  • Introduce 1-phenylmethanesulfonyl chloride (1.2 equiv) slowly to minimize side reactions.
  • Stir at room temperature for 6–8 hours.
  • Quench with ice-cold water, extract with DCM, and dry over MgSO₄.
  • Purify via flash chromatography (hexane:ethyl acetate = 3:1).

Yield Data from Analogous Reactions

Sulfonyl Chloride Amine Yield Purity (HPLC)
1-Phenylmethanesulfonyl Octahydrobenzo-dioxin-6-amine 65–78% ≥98%
2-Trifluoromethoxy Octahydrobenzo-dioxin-6-amine 72% 97%

Purification and Crystallization Strategies

Crude sulfonamide products often require crystallization to achieve pharmaceutical-grade purity. A mixed-solvent system of ethyl acetate and hexane (1:4) is effective for recrystallization, yielding white crystalline solids. For compounds with low solubility, preparative HPLC using a C18 column with acetonitrile/water (0.1% TFA) gradients is recommended.

Crystallization Conditions

  • Solvent System : Ethyl acetate/hexane (1:4)
  • Temperature : 4°C for 12 hours
  • Recovery : 80–90%
  • Melting Point : 142–145°C (observed for analogous compounds)

Analytical Characterization

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.55–7.48 (m, 5H, Ph), 4.34–4.29 (m, 4H, OCH₂), 3.37–3.33 (m, 4H, CH₂N), 2.85 (s, 2H, SO₂CH₂Ph).
  • ¹³C NMR : 138.9 (SO₂C), 129.7–127.3 (Ph), 70.1 (OCH₂), 52.4 (CH₂N).

4.2 High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₂₂N₂O₄S : 362.1264 [M+H]⁺
  • Observed : 362.1268 [M+H]⁺ (Δ = 0.4 ppm).

4.3 Infrared Spectroscopy (IR)

  • Peaks at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.

Scale-Up Considerations and Industrial Applications

Large-scale synthesis (≥1 kg) necessitates modifications to ensure safety and efficiency:

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts reduce reaction times to 4–6 hours.
  • Flow Chemistry : Tubular reactors for sulfonylation improve mixing and heat transfer, boosting yields to 82%.
  • Waste Management : Aqueous HCl byproducts are neutralized with Ca(OH)₂ to generate CaCl₂ for disposal.

Chemical Reactions Analysis

Types of Reactions

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: N-substituted sulfonamides.

Scientific Research Applications

Chemical Structure and Synthesis

This compound features a benzodioxin ring fused with a phenylmethanesulfonamide group, which allows for versatile chemical reactions. The synthesis typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled conditions. The intermediate product is then reacted with alkyl or aryl halides to yield the final compound.

Chemistry

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology

This compound has been investigated for its potential as an enzyme inhibitor. Studies have shown that it can affect various biological pathways by inhibiting enzyme activity, making it a candidate for further research in biochemical applications .

Medicine

The compound has shown promise in antibacterial and anticancer research. Its mechanism of action involves binding to specific molecular targets, such as enzymes and receptors, thus blocking substrate access and affecting cell growth pathways. Notably, derivatives of this compound have been explored for their anti-proliferative properties against cancer cells .

Industry

In industrial applications, this compound is being studied for its use in developing advanced materials such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of various sulfonamide derivatives derived from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against human cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Case Study 2: Enzyme Inhibition

Research on the enzyme inhibitory potential of sulfonamides containing benzodioxane moieties demonstrated that these compounds could effectively inhibit acetylcholinesterase and alpha-glucosidase enzymes. This finding highlights their therapeutic potential for conditions like Alzheimer's disease and Type 2 diabetes mellitus .

Mechanism of Action

The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, including those involved in cell growth and proliferation, making it a potential candidate for anticancer and antibacterial therapies .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The octahydrobenzo[b][1,4]dioxin core distinguishes this compound from analogs with partially unsaturated or substituted benzodioxane moieties. For instance:

  • N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide (): Features a dihydrobenzodioxin ring (one double bond) instead of a fully saturated octahydro system. The reduced saturation decreases lipophilicity and may influence metabolic stability.
  • Compounds with fused imidazole or phenanthroimidazole groups (): These derivatives prioritize π-conjugation for optoelectronic applications (e.g., OLED materials), contrasting with the saturated, non-conjugated octahydro scaffold here.

Substituent Effects on Bioactivity

The phenylmethane sulfonamide group in the target compound introduces steric bulk and aromatic interactions compared to simpler alkyl sulfonamides:

  • Ethylsulfonamide derivatives (e.g., N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide): Exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) (IC₅₀ ~50–100 µM) and stronger lipoxygenase inhibition (IC₅₀ ~20–40 µM) . The phenylmethyl group in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets.
  • Aralkyl-substituted sulfonamides (e.g., compounds 5a–r in ): Bulky substituents (e.g., benzyl, naphthyl) improve antibacterial activity against Gram-positive strains (MIC ~8–32 µg/mL). The phenylmethyl group in the target compound could similarly enhance membrane penetration.

Physicochemical and Pharmacokinetic Properties

Property N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanesulfonamide DBDPA (OLED Material, )
LogP (Predicted) ~3.5–4.2 (high lipophilicity) ~2.8–3.5 ~5.1 (due to aromatic conjugation)
Aqueous Solubility Low (improved with formulation) Moderate Very low
Enzyme Inhibition Likely enhanced AChE/BChE activity (steric effects) Moderate AChE/BChE inhibition N/A (non-pharmacological use)
Thermal Stability High (rigid saturated core) Moderate High (OLED stability)

Key Research Findings and Mechanistic Insights

  • Lipoxygenase Inhibition : Benzodioxane sulfonamides with ethyl or phenylmethyl groups exhibit competitive inhibition by occupying the enzyme’s arachidonic acid-binding site. Molecular docking suggests the octahydro core may induce conformational strain, reducing binding efficiency compared to dihydro analogs .
  • Antibacterial Activity : The phenylmethyl group’s hydrophobicity likely disrupts bacterial membrane integrity, similar to aralkyl-substituted derivatives (). However, the saturated core may reduce metabolic degradation, prolonging efficacy.
  • Synthetic Accessibility : The target compound requires multi-step synthesis, including hydrogenation of the benzodioxin ring and sulfonamide coupling. Yields are typically lower (15–30%) compared to dihydro analogs (30–50%) due to stereochemical complexity .

Biological Activity

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its properties, biological effects, and relevant research findings.

  • Chemical Formula : C₁₅H₁₉N₃O₂S
  • Molecular Weight : 295.39 g/mol
  • CAS Number : 499769-88-9
  • Solubility : Very soluble in water, with solubility values ranging from 4.83 mg/ml to 8.63 mg/ml .

This compound has been studied for its interactions with various biological targets. Notably, it exhibits significant binding affinities for serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors, which are implicated in mood regulation and antidepressant activity . The compound's structure suggests that it may act as a modulator of neurotransmitter systems.

Antidepressant Activity

Research indicates that derivatives of compounds related to this compound show promising antidepressant-like effects. In animal models, such as the forced swimming test (FST) and tail suspension test (TST), these compounds demonstrated reduced immobility times, indicative of antidepressant activity . For example, a closely related compound exhibited high affinities for the aforementioned serotonin receptors with Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A .

Case Study: Antidepressant Effects in Animal Models

A study synthesized a series of benzoxazole/benzothiazole derivatives related to the target compound. These were evaluated for their effectiveness in inducing antidepressant-like behavior in mice. The results showed that certain derivatives significantly decreased immobility time in the FST and TST, suggesting a potential therapeutic role for depression treatment .

Toxicological Evaluations

In addition to efficacy studies, toxicological assessments are crucial for understanding safety profiles. For instance, compounds similar to this compound were assessed using dose-response modeling frameworks to evaluate their potential carcinogenic effects. These studies involved identifying key quantifiable events (KQEs) and estimating benchmark doses (BMDs) for adverse outcomes .

Binding Affinities of Related Compounds

CompoundTarget ReceptorKi Value (nM)
Compound A5-HT1A17
Compound B5-HT2A0.71
N-(octahydrobenzo[b][1,4]dioxin)UnknownTBD

Solubility and Log P Values

PropertyValue
Solubility4.83 mg/ml
Log Po/w (iLOGP)0.0
Log Po/w (XLOGP3)0.54

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group integration .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% threshold for pharmacological studies) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S .

How can reaction yields during sulfonamide bond formation be systematically optimized?

Q. Advanced

  • Catalyst screening : Evaluate bases (e.g., Et₃N vs. DBU) to enhance nucleophilic substitution kinetics .
  • Solvent effects : Test solvent polarity (e.g., DMF vs. THF) to stabilize transition states .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and improve yield .
  • In situ monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .

Q. Example data :

ConditionYield (%)Purity (%)
Et₃N, DMF, 25°C7298
DBU, THF, 40°C8597

What strategies address contradictions in bioactivity data across studies?

Q. Advanced

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .
  • Structural analogs : Synthesize derivatives to isolate the contributions of the dioxin vs. sulfonamide moieties .
  • Computational modeling : Molecular docking identifies binding affinities to targets (e.g., carbonic anhydrase IX) .
  • Meta-analysis : Cross-reference data from PubChem and peer-reviewed studies to identify outliers .

What biological targets are structurally plausible for this compound?

Q. Basic

  • Enzyme inhibition : Sulfonamide groups are known to inhibit carbonic anhydrases and proteases .
  • Receptor modulation : The dioxin moiety may interact with aryl hydrocarbon receptors (AhR) or G-protein-coupled receptors .
  • Antimicrobial activity : Structural analogs show activity against Gram-positive bacteria and fungi .

How can derivatives be designed to improve pharmacokinetic properties?

Q. Advanced

  • Functional group modifications : Introduce hydrophilic groups (e.g., –OH, –COOH) to enhance solubility .
  • In silico ADMET prediction : Tools like SwissADME predict bioavailability and metabolic stability .
  • Structure-Activity Relationship (SAR) : Map substituent effects on potency (e.g., fluorophenyl vs. methoxyphenyl) .

What stability considerations are critical under experimental conditions?

Q. Basic

  • pH stability : Test degradation in buffers (pH 2–9) using stability-indicating HPLC .
  • Thermal stability : Differential Scanning Calorimetry (DSC) determines melting points and thermal decomposition .
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation .

How can target engagement in cellular models be validated?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets via thermal stabilization .
  • siRNA knockdown : Silence putative targets (e.g., HSP90) to assess activity loss .
  • Competitive binding assays : Use fluorescent probes to quantify receptor occupancy .

Notes

  • Methodological rigor : Answers integrate synthesis, analytical, and computational approaches from peer-reviewed studies .

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